![molecular formula C11H10BrClN2O B4675490 5-bromo-4-chloro-2-[(dimethylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B4675490.png)
5-bromo-4-chloro-2-[(dimethylamino)methylene]-1,2-dihydro-3H-indol-3-one
描述
5-bromo-4-chloro-2-[(dimethylamino)methylene]-1,2-dihydro-3H-indol-3-one, commonly known as DMBI, is a synthetic compound with potential applications in scientific research. This compound is a derivative of indole, which is a naturally occurring compound found in many plants and animals. DMBI has been studied for its potential to act as a fluorescent probe for detecting DNA damage, as well as for its potential as a therapeutic agent for cancer treatment.
作用机制
The exact mechanism of action of DMBI is not fully understood. However, it is believed to interact with DNA through intercalation, which is the process of inserting itself between the base pairs of DNA. This interaction is thought to be responsible for its fluorescence properties and its ability to selectively bind to DNA lesions.
Biochemical and Physiological Effects:
DMBI has been shown to have low toxicity and minimal effects on cellular viability at low concentrations. It has been reported to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer treatment. However, further studies are needed to fully understand its biochemical and physiological effects.
实验室实验的优点和局限性
One advantage of using DMBI in lab experiments is its ability to selectively bind to DNA lesions, which makes it a useful tool for studying DNA damage and repair processes. However, one limitation is that it is a synthetic compound and may not accurately reflect the behavior of naturally occurring compounds.
未来方向
There are several potential future directions for research involving DMBI. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and its effects on cancer cells. Another potential direction is its use as a fluorescent probe for detecting DNA damage in living cells. This would require the development of new imaging techniques and methods for delivering the compound to cells. Overall, DMBI has potential applications in a variety of scientific research fields and warrants further investigation.
科学研究应用
DMBI has been used in scientific research as a fluorescent probe for detecting DNA damage. It has been shown to selectively bind to DNA lesions and emit fluorescence upon excitation with light. This property makes it a useful tool for studying DNA damage and repair processes.
属性
IUPAC Name |
(2Z)-5-bromo-4-chloro-2-(dimethylaminomethylidene)-1H-indol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClN2O/c1-15(2)5-8-11(16)9-7(14-8)4-3-6(12)10(9)13/h3-5,14H,1-2H3/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVLWBRWMPAIHY-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)C2=C(N1)C=CC(=C2Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)C2=C(N1)C=CC(=C2Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-5-bromo-4-chloro-2-[(dimethylamino)methylidene]-1,2-dihydro-3H-indol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



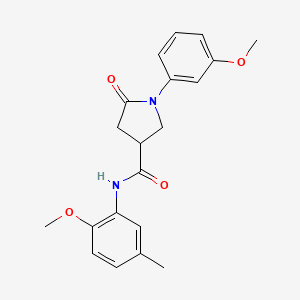

![1-[(2,6-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4675426.png)
![7-tert-butyl-2-(2-pyridinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4675440.png)
![3-({[3-(methoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4675451.png)
![methyl 5-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4675454.png)
![1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B4675467.png)
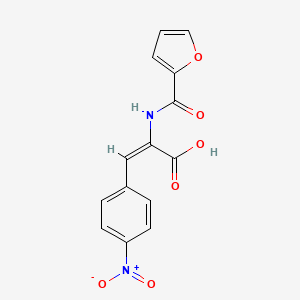
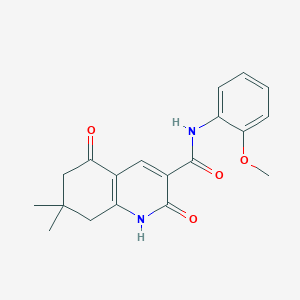
![N-allyl-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4675487.png)
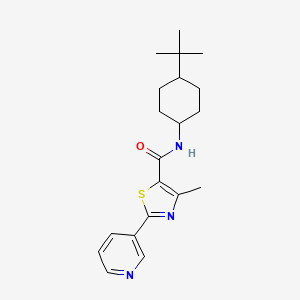
![2-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4675499.png)
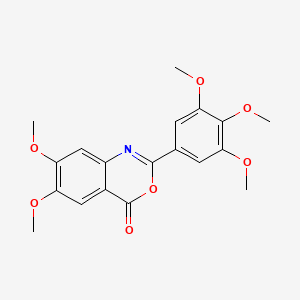
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4675516.png)